Boc-2-Methoxy-D-Phenylalanine

Descripción general

Descripción

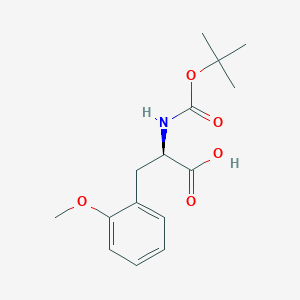

Boc-2-Methoxy-D-Phenylalanine is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a methoxy group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-Methoxy-D-Phenylalanine typically involves the protection of the amino group of D-phenylalanine with a Boc group. This is achieved by reacting D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature until completion, followed by extraction and purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in controlled environments to ensure consistency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Boc-2-Methoxy-D-Phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.

Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Peptide Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used in peptide synthesis.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted phenylalanine derivatives can be obtained.

Deprotected Amino Acid: Removal of the Boc group yields 2-methoxy-D-phenylalanine.

Peptides: Formation of peptide bonds with other amino acids results in dipeptides or longer peptide chains.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Peptide Synthesis

- Boc-2-Methoxy-D-Phenylalanine is widely used as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for precise control over peptide formation. This application is crucial for developing peptide-based drugs targeting various diseases, including cancer and neurological disorders.

2. Drug Development

- The compound plays a significant role in the pharmaceutical industry, particularly in the design and optimization of peptide therapeutics. Its ability to modify peptide sequences allows researchers to create more effective drugs with specific targeting capabilities. Studies have demonstrated its utility in synthesizing novel therapeutic agents that can inhibit specific enzymes related to disease progression .

3. Bioconjugation Techniques

- In bioconjugation, this compound is utilized to link therapeutic agents to biomolecules, enhancing targeted drug delivery systems. This application improves treatment efficacy by ensuring that drugs are delivered directly to disease sites, minimizing side effects and increasing therapeutic outcomes .

4. Protein Engineering

- The compound is employed in protein engineering to modify proteins for enhanced stability and functionality. Researchers utilize it to study protein interactions and folding, which are critical for understanding various biological processes and disease mechanisms .

5. Fluorescent Labeling

- This compound can be incorporated into fluorescent labeling applications, aiding in the visualization of biomolecules during live-cell imaging studies. This capability is essential for understanding cellular processes and dynamics in real-time .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

- Peptide Therapeutics Development : Research has shown that peptides synthesized using this compound exhibit enhanced biological activity against specific targets, such as cancer cell lines.

- Enzyme Inhibition Studies : Derivatives of this compound have been investigated for their potential as enzyme inhibitors, demonstrating significant inhibition against enzymes involved in metabolic pathways related to cancer .

- Neuroscience Research : The compound has been used in studies examining receptor interactions within neural pathways, providing insights into potential therapeutic targets for neurological disorders .

Mecanismo De Acción

The mechanism of action of Boc-2-Methoxy-D-Phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins. The methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Boc-2-Methoxy-L-Phenylalanine: The L-enantiomer of Boc-2-Methoxy-D-Phenylalanine, used in similar applications but with different stereochemistry.

Boc-2-Nitro-D-Phenylalanine: A derivative with a nitro group instead of a methoxy group, used in different chemical reactions.

Boc-4-Methoxy-D-Phenylalanine: A derivative with the methoxy group at the para position on the phenyl ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the methoxy group at the ortho position. This configuration can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Boc-2-Methoxy-D-Phenylalanine (Boc-D-Met-Phe) is a derivative of the amino acid D-phenylalanine, notable for its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a methoxy group on the phenyl ring. This compound is primarily utilized in peptide synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its role in drug development, interaction studies, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C₁₅H₂₁NO₅

- Molecular Weight : Approximately 291.34 g/mol

- Structure : The presence of the Boc group protects the amino group during synthesis, while the methoxy group enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

Biological Activity

The biological activity of this compound is largely attributed to its role as a precursor in peptide synthesis. Peptides synthesized from this compound can exhibit various biological activities depending on their sequence and structure. These activities may include:

- Receptor Interaction : Peptides derived from Boc-D-Met-Phe can interact with specific receptors or enzymes, influencing physiological processes.

- Enzyme Modulation : The compound may affect enzyme activity, which can be critical for metabolic pathways.

Interaction Studies

Research has employed techniques such as surface plasmon resonance and isothermal titration calorimetry to investigate the binding affinity of Boc-D-Met-Phe with various biological targets. These studies reveal how the unique functional groups present in this compound facilitate specific interactions that are critical for understanding its biological roles.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other derivatives of phenylalanine, each exhibiting distinct properties. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Boc-2-Methoxy-L-Phenylalanine | L-enantiomer | Enantiomeric differences affecting biological activity |

| Boc-5-Bromo-D-Phenylalanine | Contains bromine at the 5-position | Halogen presence alters reactivity |

| Boc-DL-Threonine | Different side chain | Variations in pharmacological properties |

| Boc-5-Bromo-DL-Phenylalanine | Racemic mixture | Loss of stereochemical purity |

| Boc-4-Methoxy-D-Phenylalanine | Methoxy group at a different position | Structural differences impacting reactivity |

This compound stands out due to its specific methoxy substitution pattern on the phenyl ring, influencing its reactivity and potential biological interactions compared to other derivatives.

Case Studies

A notable study examined the effects of phenylalanine derivatives on bioactive metabolite production in plant cultures. The addition of phenylalanine precursors significantly increased the accumulation of phenolic acids and catechins in R. graveolens cultures. This highlights the potential role of phenylalanine derivatives like Boc-D-Met-Phe in enhancing secondary metabolite production, which can have implications for pharmacological applications .

Propiedades

IUPAC Name |

(2R)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHKMTAKTUUKEK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443214 | |

| Record name | Boc-2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170642-26-9 | |

| Record name | Boc-2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.